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Compound of Interest

Compound Name: Hymenoxin

Cat. No.: B1219622

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Hymenoxin, a naturally occurring flavone. Due to the limited availability of experimentally
derived spectra in public databases, this document presents a combination of predicted data
and detailed, generalized experimental protocols typical for the analysis of flavonoids. This
guide is intended to serve as a foundational resource for researchers engaged in the study and
development of Hymenoxin and related compounds.

Introduction to Hymenoxin

Hymenoxin is a flavonoid, specifically a flavone, with the chemical name 2-(3,4-
dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one.[1] It is found in various plants,
including sunflowers (Helianthus annuus) and peppermints (Mentha X piperita).[2] Flavonoids
are a significant class of secondary metabolites in plants and are of great interest to
researchers due to their diverse biological activities and potential therapeutic applications.
Accurate spectroscopic data is crucial for the identification, characterization, and quantification
of Hymenoxin in various matrices.

Chemical Structure and Properties:
e Molecular Formula: C19H180s[1]

e Molecular Weight: 374.3 g/mol [1]
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e CAS Number: 56003-01-1[3]

o |[UPAC Name: 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one[1]

Spectroscopic Data

The following sections detail the available spectroscopic data for Hymenoxin. It is important to
note that the mass spectrometry data is based on computational predictions, and experimental
Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are not readily available in the
public domain.

Experimental mass spectra for Hymenoxin are not available in the surveyed public databases.
However, predicted Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas
Chromatography-Mass Spectrometry (GC-MS) data have been generated and are available
through the Human Metabolome Database (HMDB).[2] This predicted data can be a useful
reference for the identification of Hymenoxin in experimental samples.

Table 1: Predicted Mass Spectrometry Data for Hymenoxin

L Predicted m/z
Spectrum Type lonization Mode Source
Values
[M+H]*: 375.1074,
ESI-QTOF various fragment HMDBJ|2]
ions available

LC-MSIMS
(Positive lon Mode)

| GC-MS (Non-derivatized) | El | Base Peak: 374, other significant peaks at 359, 331 | HMDBJ[2]
|

Experimentally derived *H and 13C NMR data for Hymenoxin are not present in publicly
accessible spectroscopic databases. The acquisition of such data would be a critical step for
the unambiguous structural confirmation and characterization of this molecule.

Table 2: Nuclear Magnetic Resonance (NMR) Data for Hymenoxin

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://commonchemistry.cas.org/detail?cas_rn=56003-01-1
https://pubchem.ncbi.nlm.nih.gov/compound/Hymenoxin
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://hmdb.ca/metabolites/HMDB0033306
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://hmdb.ca/metabolites/HMDB0033306
https://hmdb.ca/metabolites/HMDB0033306
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/product/b1219622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nucleus Chemical Shifts (6) ppm

1H NMR Data not available

| 3C NMR | Data not available |

Similar to the NMR data, an experimental IR spectrum for Hymenoxin is not available in the
public domain. An experimental spectrum would reveal characteristic vibrational frequencies
corresponding to the functional groups present in the molecule, such as hydroxyl (-OH),
carbonyl (C=0), and ether (C-O-C) groups.

Table 3: Infrared (IR) Spectroscopy Data for Hymenoxin

Functional Group Expected Absorption Range (cm™?)
O-H (hydroxyl) 3500-3200 (broad)

C-H (aromatic) 3100-3000

C=0 (carbonyl) 1650-1600

C=C (aromaitic) 1600-1450

C-O (ether, phenol) 1260-1000

(Note: This table represents typical ranges for the functional groups present in Hymenoxin and
is not based on experimental data for this specific compound.)

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of
flavonoids like Hymenoxin.

Objective: To obtain the mass spectrum of Hymenoxin, including the parent ion and
fragmentation pattern.

Methodology:

e Sample Preparation:
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o Extract the flavonoid from the plant matrix using a suitable solvent, such as a mixture of
methanol and water with a small percentage of formic acid to improve ionization.

o Centrifuge the extract to remove solid debris.

o Filter the supernatant through a 0.22 um syringe filter before injection.

e Liquid Chromatography (LC):

o Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 pum particle size).

o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A typical gradient would start with a high percentage of mobile phase A,
gradually increasing the percentage of mobile phase B to elute the compound.

o Flow Rate: 0.2-0.4 mL/min.

o Column Temperature: 30-40 °C.

e Mass Spectrometry (MS):

o lon Source: Electrospray lonization (ESI) in both positive and negative ion modes.

[e]

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).

o

Scan Range: m/z 100-1000.

[¢]

Capillary Voltage: 3-4 kV.

[e]

Gas Temperature: 300-350 °C.

o Collision Energy (for MS/MS): Ramped to obtain a rich fragmentation spectrum.

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of Hymenoxin.

Methodology:
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e Sample Preparation:

o Dissolve a sufficient amount (typically 1-10 mg) of purified Hymenoxin in a deuterated
solvent (e.g., DMSO-ds, Methanol-ds4, or Chloroform-d). The choice of solvent is critical as
it can affect the chemical shifts.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), for
chemical shift calibration.

o Transfer the solution to a 5 mm NMR tube.

e Instrumentation:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
suitable probe.

e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

[e]

Spectral Width: Approximately 12-16 ppm.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

e 13C NMR Acquisition:

o Pulse Program: Standard proton-decoupled *3C experiment (e.g., zgpg30).

[¢]

Spectral Width: Approximately 200-240 ppm.

[e]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more, as 13C has a low natural abundance.
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Objective: To identify the functional groups present in Hymenoxin through their characteristic
vibrational frequencies.

Methodology:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the dried, purified Hymenoxin sample (approx.
1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a
fine powder and press it into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~—1.

(¢]

[¢]

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

[¢]

A background spectrum of the empty sample compartment (or the KBr pellet without the
sample) is recorded and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural
product like Hymenoxin.
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A generalized workflow for the spectroscopic analysis of natural products.
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Conclusion

This technical guide consolidates the currently available spectroscopic information for
Hymenoxin. While a complete set of experimentally derived data remains to be published in
accessible databases, the predicted mass spectrometry data and the detailed, generalized
protocols for MS, NMR, and IR spectroscopy provide a valuable starting point for researchers.
The acquisition and publication of experimental spectra are highly encouraged to enrich the
scientific understanding of this important flavonoid and to facilitate future research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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